8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazolo[3,2-a]pyrimidine core, a chromene moiety, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a core structure in this compound, are known to be structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with purine-binding proteins or enzymes in the body.
Mode of Action
Based on its structural similarity to thiazolo[3,2-a]pyrimidines, it is plausible that the compound may bind to purine-binding sites, thereby modulating the activity of the target proteins or enzymes .
Result of Action
Thiazolo[3,2-a]pyrimidines are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, and anti-hiv activities . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:
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Formation of the Thiazolo[3,2-a]pyrimidine Core: : This can be achieved by cyclization reactions involving substituted thiouracils and phenacyl halides. The reaction conditions often include heating in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .
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Synthesis of the Chromene Moiety: : The chromene structure is usually synthesized via a Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .
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Coupling Reactions: : The final step involves coupling the thiazolo[3,2-a]pyrimidine core with the chromene moiety through an amide bond formation. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and thiazolo[3,2-a]pyrimidine moieties, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities such as antibacterial, antifungal, or anticancer properties .
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound might be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene moiety are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide apart is the combination of these two bioactive moieties, potentially leading to synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
8-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-3-26-13-6-4-5-11-9-12(18(25)27-15(11)13)16(23)21-14-10(2)20-19-22(17(14)24)7-8-28-19/h4-9H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKPBJSQFYLRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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